Reactive Red 198

説明

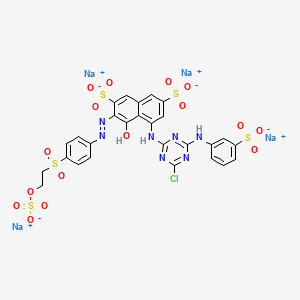

Structure

2D Structure

特性

CAS番号 |

78952-61-1 |

|---|---|

分子式 |

C27H18ClN7Na4O16S5 |

分子量 |

984.2 g/mol |

IUPAC名 |

tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(39,40)41)33-27(32-25)30-20-13-19(54(42,43)44)10-14-11-21(55(45,46)47)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)52(37,38)9-8-51-56(48,49)50;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 |

InChIキー |

ZRXRACPUMHCGPL-UHFFFAOYSA-J |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

他のCAS番号 |

145017-98-7 78952-61-1 |

物理的記述 |

DryPowde |

同義語 |

reactive red 198 |

製品の起源 |

United States |

Advanced Degradation and Remediation Methodologies for Reactive Red 198

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes encompass a variety of methods that utilize powerful oxidizing agents to break down complex organic molecules. These processes are particularly effective for treating wastewater containing dyes like Reactive Red 198, which are often non-biodegradable. mui.ac.irmui.ac.ir Among the various AOPs, those based on photocatalysis have been extensively studied for the degradation of RR198.

Photocatalytic degradation is an AOP that involves the acceleration of a photoreaction in the presence of a catalyst. Upon absorption of light of appropriate wavelength, the photocatalyst generates electron-hole pairs, which in turn produce highly reactive radicals that degrade the pollutant molecules.

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. bohrium.com In UV/TiO₂ systems, TiO₂ nanoparticles are irradiated with ultraviolet light, leading to the generation of hydroxyl radicals that effectively degrade this compound.

Research has shown that the efficiency of UV/TiO₂ systems for RR198 degradation is influenced by several factors, including catalyst loading, initial dye concentration, and pH. For instance, one study found that the photocatalytic degradation of RR198 using TiO₂ followed pseudo-first-order kinetics. researchgate.net Another investigation demonstrated that 100% dye removal could be achieved at a pH of 7 after 150 minutes of UV irradiation in the presence of a TiO₂ photocatalyst. mdpi.com

| Catalyst | UV Light Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| TiO₂ | UV-C | 60 | 65.2 | mdpi.com |

| TiO₂ | UV | 150 | 100 | mdpi.com |

| TiO₂ | UV | 210 | 35 | iau.ir |

To enhance the photocatalytic efficiency of TiO₂, various metal oxide nanocomposites have been developed. These composites often exhibit improved charge separation, a broader light absorption range, and enhanced surface area, leading to higher degradation rates of this compound.

One such example is the Fe₂O₃/Bentonite (B74815)/TiO₂ nanocomposite, which has demonstrated high photocatalytic activity for RR198 degradation under both UV and visible light. bohrium.commdpi.com Under UV irradiation, this nanocomposite achieved 100% removal of RR198 in 60 minutes. bohrium.commdpi.com The magnetic properties of the iron oxide component also facilitate the easy separation and reusability of the catalyst. bohrium.com

Another study investigated the use of a TiO₂-activated carbon nanocomposite. The results indicated that a composite with 5 wt% activated carbon showed the best photocatalytic properties, achieving around 42% degradation of RR198 in 210 minutes under UV light, which was higher than that of pure TiO₂. iau.ir Zinc oxide (ZnO) nanoparticles have also been studied as a photocatalyst for RR198 degradation under UV irradiation, with research indicating complete mineralization of the dye on ZnO surfaces. researchgate.net

| Nanocomposite | Light Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| Fe₂O₃/Bentonite/TiO₂ | UV | 60 | 100 | bohrium.commdpi.com |

| Fe₂O₃/Bentonite/TiO₂ | Visible | 90 | 100 | bohrium.commdpi.com |

| TiO₂-5 wt% activated carbon | UV | 210 | 42 | iau.ir |

| Bentonite/TiO₂ | UV | 60 | 77.6 | mdpi.com |

The Photo-Fenton process is another powerful AOP that combines UV light with Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) to generate a high concentration of hydroxyl radicals. This process has been shown to be highly effective in decolorizing and mineralizing this compound.

Studies have demonstrated that the photo-Fenton process is significantly more efficient than the Fenton process alone for RR198 removal. oaji.net Optimal conditions for the photo-Fenton process have been identified, with maximum dye removal efficiency of over 98% achieved at a pH of 3, a Fe(II) concentration of 10 mg/L, and an H₂O₂ concentration of 50 mg/L within a short reaction time of 15 minutes. oaji.netbrieflands.com The removal efficiency was found to decrease with an increase in the initial dye concentration. oaji.net

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 3 | oaji.netbrieflands.com |

| Fe(II) Concentration | 10 mg/L | oaji.netbrieflands.com |

| H₂O₂ Concentration | 50-75 mg/L | oaji.netbrieflands.com |

| Initial Dye Concentration | 50 mg/L | oaji.netbrieflands.com |

| Reaction Time | 15-120 min | oaji.netbrieflands.com |

| Maximum Removal Efficiency | >98% | oaji.netbrieflands.com |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov Their high surface area, tunable porosity, and semiconductor-like properties make them promising candidates for photocatalysis. nih.gov

Iron-based MOFs, such as MIL-53(Fe) and MIL-100(Fe), have been investigated for the photocatalytic degradation of this compound. emerald.comingentaconnect.com These MOFs can act as efficient photocatalysts under UV irradiation. For instance, at a pH of 3 and with the addition of H₂O₂, MIL-53(Fe) achieved 98% degradation of a 20 mg/L solution of RR198. emerald.com Similarly, MIL-100(Fe) demonstrated 97% removal of a 15 mg/L RR198 solution under the same conditions. emerald.com The photocatalytic efficiency of MOFs is influenced by factors such as catalyst dosage, dye concentration, and solution pH. emerald.com

| MOF Catalyst | Initial RR198 Concentration (mg/L) | Removal Efficiency (%) | Reference |

|---|---|---|---|

| MIL-53(Fe) | 20 | 98 | emerald.com |

| 40 | 88 | emerald.com | |

| 60 | 75 | emerald.com | |

| 80 | 50 | emerald.com | |

| MIL-100(Fe) | 15 | 97 | emerald.com |

| 20 | 94 | emerald.com | |

| 30 | 89 | emerald.com | |

| 40 | 58 | emerald.com |

The development of photocatalysts that can be activated by visible light is of great interest as it allows for the utilization of a larger portion of the solar spectrum. For the degradation of this compound, dye-sensitized TiO₂ has been shown to be effective under visible light, especially when combined with ultrasound in a process known as sonophotocatalysis. nih.govresearchgate.net

Furthermore, nanocomposites such as Fe₂O₃/Bentonite/TiO₂ have demonstrated excellent performance in the visible-light-induced photodegradation of RR198. bohrium.commdpi.com This composite was able to achieve 100% removal of the dye in 90 minutes under visible light irradiation. bohrium.commdpi.com The enhanced visible light activity is attributed to the reduced band gap of the nanocomposite, which allows for the absorption of lower energy photons. mdpi.com

Ozonation and Peroxone Processes

Ozonation and related advanced oxidation processes (AOPs) represent a promising approach for the treatment of textile wastewater containing recalcitrant dyes like this compound (RR 198). These methods rely on the potent oxidizing capabilities of ozone (O₃) and hydroxyl radicals (•OH) to break down the complex aromatic structure of the dye, leading to decolorization and mineralization.

Single ozonation has been demonstrated as an effective method for the rapid and efficient decolorization of RR 198. The process involves bubbling ozone gas through an aqueous solution of the dye. The efficiency of decolorization is influenced by several key parameters, including initial dye concentration, pH of the solution, and ozone dosage.

Research indicates that for initial RR 198 concentrations of 100, 250, and 500 mg/L, complete decolorization can be achieved after 10, 25, and 60 minutes of ozonation, respectively. This demonstrates an inverse relationship between the initial dye concentration and the time required for complete color removal. The reaction kinetics often follow an apparent first-order model, with the rate constant decreasing as the initial dye concentration increases. For instance, the reaction rate constant has been observed to decrease from 0.205 min⁻¹ to 0.08 min⁻¹ as the dye concentration increases.

The pH of the solution is a critical factor. Studies have shown that decolorization efficiency increases with a rise in pH from acidic to alkaline conditions. For example, within a 10-minute timeframe, increasing the pH from 4 to 10 can enhance the dye removal efficiency from 75% to 81%. This is attributed to the accelerated decomposition of ozone into highly reactive hydroxyl radicals at higher pH values. While ozonation is highly effective for color removal, the mineralization of the dye, measured as Chemical Oxygen Demand (COD) removal, proceeds at a slower rate. Typically, after 60 minutes of ozonation, only about 67% of the initial COD is removed, indicating that dye degradation results in the formation of organic intermediates that are more resistant to further oxidation by ozone alone.

Table 1: Effect of Initial Dye Concentration on Decolorization Time using Single Ozonation

| Initial RR 198 Concentration (mg/L) | Time for Complete Decolorization (minutes) |

|---|---|

| 100 | 10 |

| 250 | 25 |

The combination of ozone with hydrogen peroxide (H₂O₂), known as the peroxone process, can significantly enhance the degradation efficiency of RR 198. This enhancement is due to the reaction between ozone and hydrogen peroxide, which accelerates the generation of hydroxyl radicals (•OH), more powerful and less selective oxidants than molecular ozone.

The addition of H₂O₂ to the ozonation system leads to a faster degradation rate of the dye. Research has shown that the color and COD removal can be enhanced by increasing the H₂O₂ dosage up to an optimal level. For a 200 mg/L solution of RR 198, maximum color removal (100%) and a COD removal of 55% were achieved with a hydrogen peroxide dosage of 0.03 mol/L after 40 minutes of reaction time at pH 8. This represents a faster and more complete degradation compared to single ozonation under similar conditions.

The peroxone process also improves the biodegradability of the dye solution. The ratio of Biochemical Oxygen Demand to Chemical Oxygen Demand (BOD₅/COD) is a key indicator of biodegradability. Studies have reported that the BOD₅/COD ratio of an RR 198 solution increased to 0.63 after treatment with the O₃/H₂O₂ process for 40 minutes, compared to 0.59 for single ozonation. This indicates that the peroxone process is more effective at converting the recalcitrant dye molecule into more biodegradable compounds, which is beneficial for subsequent biological treatment steps.

Table 2: Comparison of Single Ozonation and Peroxone Process for RR 198 Degradation (40 min)

| Process | Parameter | Initial Value | Final Value | Removal Efficiency (%) | BOD₅/COD Ratio |

|---|---|---|---|---|---|

| Single Ozonation | COD | - | - | - | 0.59 |

| Peroxone (O₃/H₂O₂) | Color | 200 mg/L | 0 mg/L | 100% | 0.63 |

Fenton and Fenton-like Oxidation Systems

Fenton and Fenton-like processes are another class of AOPs that utilize the catalytic decomposition of hydrogen peroxide by iron ions to generate hydroxyl radicals for the degradation of organic pollutants like RR 198.

The classical Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide in an acidic medium to produce hydroxyl radicals. This method has proven to be highly effective for the decolorization of RR 198. The efficiency of the Fenton process is heavily dependent on several operational parameters, including pH, the concentrations of Fe²⁺ and H₂O₂, and the reaction time.

Optimal conditions for RR 198 degradation are typically found at a highly acidic pH of 3. sums.ac.irbrieflands.com Under these conditions, the generation of hydroxyl radicals is maximized. Research has demonstrated that a removal efficiency of 92% can be achieved within 90 minutes. sums.ac.ir Another study found a maximum efficiency of 94.70% in just 10 minutes at pH 3, a temperature of 25°C, and an H₂O₂/Fe²⁺ concentration of 11.3 mM. brieflands.com The efficiency of dye removal generally increases with higher concentrations of both Fe²⁺ and H₂O₂ up to an optimal point, beyond which scavenging effects can occur. sums.ac.ir The Fenton process is considered a cost-effective method due to the high efficiency, faster oxidation rates, and the relatively low toxicity of the reagents. sums.ac.ir

Table 3: Optimal Conditions for RR 198 Decolorization by Classical Fenton Process

| Parameter | Optimal Value | Removal Efficiency (%) | Reference |

|---|---|---|---|

| pH | 3 | 92 | sums.ac.ir |

| Fe(II) Concentration | 100 mg/L | 92 | sums.ac.ir |

| H₂O₂ Concentration | 50 mg/L | 92 | sums.ac.ir |

| Reaction Time | 90 min | 92 | sums.ac.ir |

| pH | 3 | 94.70 | brieflands.com |

| H₂O₂/Fe²⁺ Concentration | 11.3 mM | 94.70 | brieflands.com |

To enhance the efficiency of the Fenton process, it can be combined with other technologies such as ultrasound (Sono-Fenton) or utilize nanoscale catalysts (Nano-Fenton). The application of ultrasound to the Fenton reaction accelerates the production of hydroxyl radicals through the acoustic cavitation effect, which enhances the decomposition of H₂O₂ and the regeneration of Fe²⁺ from Fe³⁺.

A hybrid Sono-Nano-Fenton process has been developed for the degradation of RR 198. This advanced method utilizes nanoparticles of zero-valent iron (NZVI) as a catalyst in conjunction with ultrasound and the Fenton reaction. A comparative study of different processes showed that the Sono-Nano-Fenton process achieved a 97% degradation efficiency of RR 198 within 60 minutes. This was significantly higher than sonolysis, Sono-NZVI, or Sono-H₂O₂ processes alone, highlighting the synergistic effect of combining these technologies. The degradation kinetics of this process were found to follow a pseudo-first-order model. nih.gov

Nanoparticle zero-valent iron (NZVI) has emerged as a highly effective catalyst in Fenton-like systems for the degradation of RR 198. NZVI offers a large surface area and high reactivity, allowing it to efficiently catalyze the decomposition of hydrogen peroxide to form hydroxyl radicals over a wider pH range compared to the classical Fenton process.

In this Fenton-like process, NZVI (Fe⁰) reacts with H₂O₂ to produce hydroxyl radicals and ferrous ions (Fe²⁺), which can then participate in the classical Fenton reaction. Studies have shown that the combination of NZVI with H₂O₂ is significantly more effective than using H₂O₂ alone. At optimal conditions (pH 4, contact time of 40 minutes, H₂O₂ concentration of 200 M, and NZVI concentration of 2 g/L), a color removal of approximately 91% was achieved for an initial RR 198 concentration of 75 mg/L. jwent.net The efficiency of the NZVI-H₂O₂ system is influenced by factors such as the NZVI dosage, H₂O₂ concentration, and pH, with acidic conditions generally favoring the reaction. For example, increasing the NZVI dosage from 0.5 to 4 g/L can increase the color removal rate from 25% to 98%. jwent.net The use of NZVI provides an environmentally safer and highly efficient alternative to other advanced oxidation processes for the removal of azo dyes. jwent.net

Persulfate-Based Oxidation

Persulfate-based advanced oxidation processes have emerged as a promising technology for the remediation of wastewater contaminated with recalcitrant organic pollutants like this compound (RR198). The efficacy of this method relies on the activation of persulfate to generate highly reactive sulfate (B86663) radicals, which are potent oxidizing agents.

Activation of Persulfate for this compound Degradation

The activation of persulfate is a critical step in the degradation of RR198. Various factors, including pH, temperature, and the concentration of persulfate, play a significant role in this process. Research has shown that alkaline conditions and higher temperatures enhance the degradation of RR198. For instance, at a reaction time of 40 minutes, an increase in temperature to 70°C resulted in approximately 98% color removal. mui.ac.ir

The dosage of persulfate is another crucial parameter. Studies have indicated that increasing the persulfate dose favors the removal of both color and Chemical Oxygen Demand (COD). mui.ac.ir A persulfate concentration of 12 mM has been identified as optimal in certain experimental setups for the degradation of a 200 mg/L solution of RR198. mui.ac.ir

| Parameter | Condition | Effect on RR198 Degradation | Reference |

|---|---|---|---|

| pH | Alkaline | Favored dye and COD removal | mui.ac.ir |

| Temperature | 70°C | ~98% color removal in 40 mins | mui.ac.ir |

| Persulfate Dose | 12 mM | Favored dye and COD removal | mui.ac.ir |

Integration of UV-LED and Nanocomposites with Persulfate Systems

To further enhance the degradation efficiency of RR198, persulfate-based systems can be integrated with ultraviolet light-emitting diode (UV-LED) irradiation and nanocomposites. One such study utilized a TiO2-Fe3O4 nanocomposite in the presence of persulfate under UV-LED irradiation. ehemj.com

The results demonstrated that this combined approach is highly effective for the decolorization and mineralization of RR198. ehemj.com Optimal conditions for the decolorization of RR198 at initial concentrations of 10-50 mg/L were achieved with a UV-LED irradiation time of 62-85 minutes, a persulfate concentration of 0.8-1 mM, a TiO2-Fe3O4 nanocomposite concentration of 0.19-0.3 g/L, and a pH of 3. ehemj.comsid.ir Under these conditions, decolorization efficiency reached approximately 98.1%, with a mineralization of about 61.1%. ehemj.comsid.ir The degradation kinetics of this process were found to follow a pseudo-first-order model. ehemj.comsid.ir

| Parameter | Optimal Condition | Decolorization Efficiency | Mineralization | Reference |

|---|---|---|---|---|

| UV-LED Irradiation Time | 62-85 min | ~98.1% | ~61.1% | ehemj.comsid.ir |

| Persulfate Concentration | 0.8-1 mM | |||

| TiO2-Fe3O4 Nanocomposite Conc. | 0.19-0.3 g/L | |||

| pH | 3 |

Electrochemical and Photoelectrochemical Processes

Electrochemical and photoelectrochemical methods represent another robust category of advanced oxidation processes for the treatment of textile effluents containing RR198. These techniques utilize electrical energy, and in the case of photoelectrochemical processes, light energy, to drive the degradation of pollutants.

Electrocoagulation for this compound Decolorization

Electrocoagulation is an effective method for the removal of RR198 from aqueous solutions. This process involves the in-situ generation of coagulants by the electrochemical dissolution of a sacrificial anode, typically made of iron or aluminum. These coagulants then destabilize and aggregate the dye molecules, facilitating their removal.

Studies using iron electrodes have demonstrated high removal efficiencies, with up to 99% color removal and 66.6% COD removal achieved in 30 minutes at 40 volts with a 1 cm interelectrode distance. icrc.ac.ir The efficiency of the process is influenced by several operational parameters, including voltage, reaction time, electrolyte concentration, and the distance between the electrodes. icrc.ac.ir Similarly, research employing aluminum electrodes has also shown high efficacy, achieving 98.6% dye removal and 84% COD removal. cabidigitallibrary.org The kinetics of dye removal in this system followed a first-order model. cabidigitallibrary.org Optimal conditions for RR198 removal using a combination of iron and aluminum electrodes were found to be a pH of 11, a voltage of 32 V, an initial dye concentration of 10 ppm, and a reaction time of 40 minutes. mazums.ac.irresearchgate.net

| Electrode Material | Optimal Conditions | Color Removal Efficiency | COD Removal Efficiency | Reference |

|---|---|---|---|---|

| Iron | 40 V, 30 min, 1 cm distance | 99% | 66.6% | icrc.ac.ir |

| Aluminum | - | 98.6% | 84% | cabidigitallibrary.org |

| Iron and Aluminum | pH 11, 32 V, 10 ppm dye, 40 min | - | - | mazums.ac.irresearchgate.net |

Electrochemical Oxidation with Various Electrode Materials

Electrochemical oxidation involves the direct or indirect oxidation of pollutants at the surface of an anode. The choice of electrode material is critical to the efficiency and mechanism of the degradation process. Dimensionally Stable Anodes (DSAs) are a common choice due to their stability and catalytic activity.

For the degradation of RR198, a Ti/Ru0.3Ti0.7O2 electrode has been investigated. researchgate.net This type of DSA has been shown to be effective for the oxidation of various dyes. researchgate.net The process can proceed through direct electron transfer from the dye molecule to the anode or through indirect oxidation by electrochemically generated species such as hydroxyl radicals or active chlorine species if chloride is present in the electrolyte. researchgate.net

Combined Photoelectrochemical Approaches for Enhanced Removal

The combination of electrochemical processes with photocatalysis, known as photoelectrochemical oxidation, can lead to synergistic effects and enhanced degradation rates. This approach was studied for RR198 using a Ti/Ru0.3Ti0.7O2 electrode, comparing the efficacy of photocatalytic, electrochemical, and photoelectrochemical methods. researchgate.net

It was observed that at low current densities (5–30 mA cm−2), the rate of color and Total Organic Carbon (TOC) removal in the photoelectrochemical process was simply the sum of the individual photocatalytic and electrochemical rates. researchgate.net However, at higher current densities, the photoelectrochemical removal rate was significantly greater. researchgate.net This enhancement is attributed to the increased production of oxygen, which interacts with the UV radiation to further oxidize the dye. researchgate.net The study also noted that temperature did not have a significant effect on the efficiency of any of the three techniques. researchgate.net

Synergistic and Hybrid Advanced Oxidation Systems

Hybrid AOPs, which combine two or more oxidation processes, are often employed to enhance the degradation efficiency of persistent organic pollutants like RR198. The primary goal of these systems is to increase the production of highly reactive hydroxyl radicals (•OH), which are non-selective and can mineralize complex organic molecules.

The integration of ultrasound (US), ozone (O₃), and hydrogen peroxide (H₂O₂) creates a powerful synergistic system for the degradation of RR198. Ultrasound enhances the mass transfer of ozone into the liquid phase and promotes the decomposition of both ozone and hydrogen peroxide to generate additional hydroxyl radicals. This combined process, often referred to as US/O₃/H₂O₂, has demonstrated significantly higher efficacy in both color and Chemical Oxygen Demand (COD) removal compared to individual or dual-component systems. researchgate.net

Research has shown that alkaline pH conditions favor the degradation process in this combined system. researchgate.net The efficiency of the US/O₃/H₂O₂ process is influenced by several operational parameters, including the initial dye concentration, H₂O₂ dosage, and ultrasonic power. For instance, at an initial RR198 concentration of 200 mg/L, an optimal H₂O₂ concentration was found to be 0.03 mM. researchgate.net Increasing the ultrasonic power to 125 W also enhanced the removal of color and COD. researchgate.net The combined O₃/H₂O₂/ultrasonic process has proven to be a promising alternative for treating solutions containing recalcitrant pollutants like RR198. researchgate.net

Table 1: Effect of H₂O₂ Concentration on RR198 Degradation in the US/O₃/H₂O₂ Process

| H₂O₂ Concentration (mM) | Color Removal (%) | COD Removal (%) |

|---|---|---|

| 0.01 | Data Not Available | Data Not Available |

| 0.02 | Data Not Available | Data Not Available |

| 0.03 | ~95 | ~60 |

| 0.04 | Data Not Available | Data Not Available |

| 0.05 | Data Not Available | Data Not Available |

Note: Data extracted from graphical representations in a study by Karami et al. researchgate.net Conditions: initial pH 8, reaction time = 40 min, dye concentration = 200 mg/L, US power = 100 W.

The comprehensive treatment of RR198 often involves the strategic interplay of various AOPs to maximize degradation and mineralization. Besides the US/O₃/H₂O₂ system, other combinations such as O₃/H₂O₂ (peroxone), persulfate-based oxidation, and Sono-Fenton processes have been investigated. researchgate.netmui.ac.irnih.gov

The O₃/H₂O₂ process relies on the reaction between ozone and hydrogen peroxide to generate hydroxyl radicals, showing increased degradation rates with higher H₂O₂ concentrations up to an optimal point. researchgate.net Persulfate (S₂O₈²⁻) oxidation, another potent AOP, can be activated to produce sulfate radicals (SO₄•⁻), which have a high redox potential and can effectively degrade RR198. Studies have shown that persulfate oxidation can achieve higher color and COD removal compared to ozonation and the O₃/H₂O₂ process within the same reaction time. researchgate.netmui.ac.ir

Furthermore, the Sono-Nano-Fenton process, which utilizes zero-valent iron nanoparticles (nZVI) in conjunction with ultrasound and H₂O₂, has demonstrated high efficiency, achieving 97% degradation of RR198 within 60 minutes. nih.gov The synergy in this process arises from ultrasound enhancing the Fenton reaction, which generates hydroxyl radicals. nih.gov

A key aspect of the interplay between these AOPs is their ability to improve the biodegradability of the effluent. The ratio of Biochemical Oxygen Demand to Chemical Oxygen Demand (BOD/COD) is a crucial indicator of biodegradability. Treatment with AOPs can break down the complex RR198 molecule into smaller, more biodegradable organic intermediates. For example, after a 40-minute treatment, the BOD/COD ratio of an RR198 solution increased to 0.59, 0.63, and 0.73 for O₃, O₃/H₂O₂, and persulfate processes, respectively, indicating a significant enhancement in biodegradability. researchgate.netmui.ac.ir

Table 2: Comparative Efficacy of Different AOPs on RR198 Treatment

| AOP Method | Color Removal (%) | COD Removal (%) | Final BOD/COD Ratio | Reference |

|---|---|---|---|---|

| Ozone (O₃) | ~85 | ~45 | 0.59 | researchgate.netmui.ac.ir |

| Ozone/H₂O₂ | ~97 | ~55 | 0.63 | researchgate.netmui.ac.ir |

| Persulfate | >97 | 67 | 0.73 | researchgate.netmui.ac.irmui.ac.ir |

| Sono-Nano-Fenton | 97 | Data Not Available | Data Not Available | nih.gov |

Note: Data for O₃, O₃/H₂O₂, and Persulfate are for a 40-minute reaction time. researchgate.netmui.ac.irmui.ac.ir Sono-Nano-Fenton data is for a 60-minute reaction time. nih.gov

Biological Remediation Approaches

Biological methods offer an environmentally friendly and cost-effective alternative for the treatment of textile effluents containing RR198. These approaches utilize the metabolic capabilities of microorganisms to decolorize and degrade the dye molecule.

Microbial degradation involves using specific strains of bacteria, fungi, or algae that can break down the complex aromatic structure of azo dyes. nih.gov This process can occur under aerobic, anaerobic, or microaerophilic conditions and often involves enzymes such as azoreductases and laccases. nih.gov

Several bacterial and fungal species capable of degrading RR198 have been isolated, primarily from contaminated sites like textile industry effluent and sludge. nih.govsemanticscholar.org These microorganisms have adapted to survive in dye-rich environments and have developed enzymatic machinery to utilize these compounds.

Bacterial strains such as Alcaligenes sp., Bacillus cereus, and Enterobacter hormaechei have been identified and characterized for their ability to decolorize RR198. nih.govsemanticscholar.org For example, an isolated strain of Alcaligenes sp. was able to decolorize about 90% of RR198 within 24 hours under aerobic conditions. semanticscholar.orgresearchgate.net This bacterium utilized the dye as its sole carbon source and produced a cytosolic azoreductase enzyme responsible for the degradation. semanticscholar.org Similarly, B. cereus and E. hormaechei, isolated from dye house effluent, achieved 80% and 85% decolorization, respectively, under optimized microaerophilic conditions. nih.gov Analysis confirmed that the color removal was due to biodegradation rather than mere biosorption. nih.gov

While much of the specific research on RR198 focuses on bacteria, fungi are also known to be potent degraders of textile dyes due to their production of powerful extracellular enzymes. ijeab.comcore.ac.uk Species like Aspergillus niger have shown high efficiency in decolorizing other azo dyes and are considered good candidates for wastewater treatment. core.ac.uk

Table 3: Isolated Microorganisms for this compound Degradation

| Microorganism | Source of Isolation | Optimal Conditions | Decolorization Efficiency (%) | Time | Reference |

|---|---|---|---|---|---|

| Alcaligenes sp. AP04 | Textile printing wastewater sludge | pH 7.0, 25°C, Aerobic | ~90 | 24 h | semanticscholar.org |

| Bacillus cereus SKB12 | Dye house effluent sludge | pH 6.0, 40°C, Microaerophilic | 80 | Not Specified | nih.gov |

| Enterobacter hormaechei SKB16 | Dye house effluent sludge | pH 7.0, 40°C, Microaerophilic | 85 | Not Specified | nih.gov |

| Enterococcus faecalis-Klebsiella variicola (Consortium) | Textile wastewater sludge | pH 8.0, 37°C | >98 | 72 h | nih.govsemanticscholar.org |

The use of microbial consortia, or co-cultures, can significantly enhance the biodegradation of complex dyes like RR198 compared to the use of single microbial strains (monocultures). acs.org This enhancement is attributed to the synergistic metabolic activities within the microbial community. mdpi.com Different strains may attack the dye molecule at various positions or utilize the metabolic byproducts generated by other species, leading to a more complete and efficient degradation pathway. mdpi.com

A bacterial consortium of Enterococcus faecalis and Klebsiella variicola, isolated from textile wastewater sludge, demonstrated high efficiency in removing RR198. nih.govsemanticscholar.org Under optimal conditions (pH 8.0, 37°C), this consortium achieved over 98% removal of the dye at initial concentrations of 10-25 mg/L within 72 hours. nih.govsemanticscholar.org The synergistic action of the two species likely allows for a more robust and complete breakdown of the dye molecule and its subsequent intermediates.

The principle of synergy in co-cultures is well-documented for various azo dyes. For instance, the combination of fungi and bacteria can be particularly effective. Fungi can initiate the degradation process by breaking down the complex dye structure with their extracellular lignin-modifying enzymes, while bacteria can further metabolize the resulting smaller aromatic amines, which can be toxic. acs.org This cooperative effort can lead to higher decolorization rates and more thorough mineralization of the pollutant. acs.org

Enzymatic Biotransformation

The breakdown of this compound at a molecular level is carried out by specific enzymes produced by microorganisms. The enzymatic transformation converts the complex dye molecule into simpler, colorless compounds. nih.gov

The primary mechanism for the biological decolorization of azo dyes like this compound is the enzymatic cleavage of the azo bond (–N=N–). Several oxidoreductive enzymes have been identified as key players in this process.

Azoreductase: This is the most crucial enzyme in the degradation of azo dyes. researchgate.netnih.gov It catalyzes the reductive cleavage of the azo bond, which is responsible for the color of the dye. researchgate.netresearchgate.net This reaction typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. nih.gov Studies have confirmed the significance of azoreductase in the degradation of RR198 by strains like Bacillus cereus and Enterobacter hormaechei. nih.gov A soluble cytosolic azoreductase with a molecular mass of 60 kDa was isolated from Alcaligenes sp. during the degradation of RR198. researchgate.net This enzyme showed NADH/NADPH-dependent activity. researchgate.net

Laccase: Laccases are copper-containing oxidases that can decolorize azo dyes through an oxidative mechanism. biorxiv.org Unlike azoreductases, laccases typically function under aerobic conditions. Their role in the degradation of RR198 has been highlighted in studies involving Bacillus cereus and Enterobacter hormaechei, where laccase activity was detected during the dye's biotransformation. researchgate.netnih.govproquest.com Laccases are known to oxidize the secondary metabolites produced after the initial azo bond cleavage. researchgate.net

The enzymatic degradation of this compound begins with the breakdown of the chromophore. The proposed pathway involves a multi-step process initiated by the cleavage of the azo bond.

Based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the biodegradation of RR198 by Tagetes patula hairy roots is proposed to undergo an asymmetric cleavage. researchgate.net This initial step, likely mediated by enzymes such as peroxidase or azoreductase, breaks the azo linkage to form smaller aromatic compounds. researchgate.net The identified metabolites from this process include 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, and 1-aminotriazine, 3-pyridine sulfonic acid. researchgate.netnih.gov

Further studies involving bacterial strains like Bacillus cereus and Enterobacter hormaechei support this pathway, emphasizing the central role of azoreductase and laccase. researchgate.netnih.gov The azoreductase initiates the decolorization by breaking the azo bond, leading to the formation of intermediate aromatic amines. Subsequently, laccase and other oxidative enzymes may further degrade these aromatic intermediates into smaller, non-toxic compounds, ultimately leading to mineralization. researchgate.netnih.govproquest.com The combined action of these reductive and oxidative enzymes ensures the complete breakdown of the parent dye molecule.

Phytoremediation Strategies

Phytoremediation offers an eco-friendly and solar-driven alternative for treating dye-contaminated water. bohrium.com This technology utilizes plants or their tissues to degrade, extract, or stabilize pollutants.

Hairy root cultures, induced by infection with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are a valuable tool in phytoremediation. frontiersin.org They are characterized by rapid growth, genetic stability, and high metabolic activity, making them effective for degrading pollutants. nih.gov

Hairy roots of Marigold (Tagetes patula L.) have been successfully used for the decolorization of this compound. researchgate.netnih.gov These cultures were capable of removing dye at concentrations up to 110 mg/L and could be reused for at least five consecutive decolorization cycles, demonstrating their robustness. researchgate.netnih.gov The ability of Tagetes hairy roots to decolorize six different dyes, including RR198, highlights their broad-spectrum metabolic capacity. researchgate.netnih.gov

The mechanism of dye transformation by hairy root cultures involves the action of intracellular and extracellular enzymes. In the case of Tagetes patula hairy roots degrading this compound, a significant induction in the activity of various biotransformation enzymes was observed, indicating their crucial role in the dye's metabolism. researchgate.netnih.gov

The process begins with the absorption of the dye by the roots. Inside the plant cells, enzymes catalyze the breakdown of the dye molecule. Analysis of the treated solution confirmed the degradation of RR198, and GC-MS analysis of the metabolites helped in proposing a degradation pathway. researchgate.netnih.gov The dye undergoes an asymmetric cleavage, likely by peroxidases, forming intermediates such as 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, and 1-aminotriazine, 3-pyridine sulfonic acid. researchgate.net A subsequent phytotoxicity study showed that these resulting metabolites were non-toxic, demonstrating the effectiveness of the hairy root culture in not only decolorizing the dye but also detoxifying the effluent. researchgate.netnih.gov

Adsorption and Biosorption Technologies

The removal of azo dyes like this compound (RR198) from industrial effluents is a significant environmental challenge. Adsorption and biosorption have emerged as effective and promising technologies for this purpose due to their simplicity, high efficiency, and the potential for using low-cost, readily available materials. brieflands.com These methods involve the accumulation of the dye molecules onto the surface of a solid adsorbent or a biological material.

Biosorption Utilizing Biomass and Biopolymers

Biosorption is a process that utilizes naturally occurring materials, or biomass, for the removal of pollutants. This approach is valued for its cost-effectiveness and the wide availability of biosorbent materials.

Fungal Biosorbents (e.g., Aspergillus parasiticus)

Fungal biomass, both living and dead, has demonstrated significant potential for decolorizing textile effluents. The cell walls of fungi are rich in polymers like chitin, chitosan (B1678972), and glucan, which contain numerous functional groups capable of binding dye molecules.

Research on Aspergillus parasiticus has shown it to be an effective biosorbent for RR198. scielo.brscielo.br Studies investigating its decolorization potential in a batch system revealed that the biosorption process is influenced by several key parameters. The maximum dye biosorption capacity was observed at a pH of 2.0, with equilibrium being reached within 50 minutes. scielo.brscielo.br At this acidic pH, the biosorbent surface becomes positively charged, leading to a stronger electrostatic attraction with the negatively charged anionic dye molecules. scielo.brscielo.br The biosorption capacity of A. parasiticus was found to increase with temperature, indicating an endothermic process, with a maximum dye removal of 98.57% recorded at 50°C. scielo.br The maximum biosorption capacity was determined to be 47.56 mg/g at pH 2.0. scielo.brscielo.br

Other fungal species like Aspergillus flavus have also been identified as efficient for the bioremoval of RR198, achieving over 84.96% removal after 24 hours at a low pH. nih.govresearchgate.net Additionally, the dead biomass of the white-rot fungus Phanerochaete chrysosporium has been used as a biosorbent, achieving a removal rate of 78.4% for RR198 under optimal conditions of pH 3 and a temperature of 50°C. researchgate.net

Interactive Table: Fungal Biosorption of this compound

| Fungal Species | Optimal pH | Equilibrium Time (min) | Max. Removal (%) | Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| Aspergillus parasiticus | 2.0 | 50 | 98.57 | 47.56 |

| Aspergillus flavus | Low | 1440 (24h) | >84.96 | Not Specified |

| Phanerochaete chrysosporium | 3.0 | 30 | 82.0 | Not Specified |

Plant-Based Biosorbents (e.g., Morinda Tinctoria, Azolla filiculoides, Pomegranate Seed Powder)

Various plant-based materials have been explored as low-cost and effective biosorbents for RR198.

Morinda Tinctoria seed biomass has been investigated for its capacity to remove RR198. statperson.com Research showed that the dye uptake capacity increased as the biosorbent dosage decreased. The highest equilibrium uptake was achieved at a pH of 2. statperson.com The maximum equilibrium uptake capacity for Morinda Tinctoria was observed to be 72 mg/g at an initial dye concentration of 50 mg/L. statperson.com The experimental data fitted well with the Freundlich isotherm model, and the kinetics followed a pseudo-second-order model. statperson.com

The aquatic fern Azolla filiculoides has also been successfully used as a biosorbent for RR198. Studies indicated that activated A. filiculoides has a large specific surface area of 36 m²/g. muk.ac.irmuk.ac.ir The removal efficiency was found to be dependent on parameters such as pH, adsorbent dose, and contact time. muk.ac.ir A removal ratio of up to 97.3% was achieved for a wastewater sample containing 10 mg/L of RR198. muk.ac.irmuk.ac.ir The biosorption capacity, according to the Langmuir equation, was calculated to be 12.2 mg/g. muk.ac.irmuk.ac.ir

Pomegranate seed powder (PSP) has been identified as another promising biosorbent. researchgate.netbrieflands.com Studies conducted under acidic conditions (pH 3) showed that increasing the amount of PSP and the contact time led to a higher dye removal efficiency. researchgate.net Maximum adsorption was achieved after a contact time of 30 minutes. researchgate.net At an adsorbent dose of 0.2 g/100 cm³, the adsorption capacity was 10.95 mg/g (for an initial dye concentration of 25 mg/L) and 17.75 mg/g (for an initial dye concentration of 50 mg/L), corresponding to removal efficiencies of 87.64% and 71%, respectively. researchgate.net

Interactive Table: Plant-Based Biosorption of this compound

| Plant-Based Biosorbent | Optimal pH | Equilibrium Time (min) | Max. Removal (%) | Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| Morinda Tinctoria | 2 | Not Specified | Not Specified | 72 |

| Azolla filiculoides | Not Specified | 90 | 97.3 | 12.2 |

| Pomegranate Seed Powder | 3 | 30 | 87.64 | 17.75 |

Chitosan and its Derivatives as Biosorbents

Chitosan, a biopolymer derived from chitin, is a well-regarded biosorbent due to its chemical structure, which includes amino and hydroxyl groups that are effective for binding dyes. scholasticahq.com It is known for its high adsorption capacity over a wide pH range. scholasticahq.com

In the removal of RR198, chitosan has proven to be highly effective. The optimal pH for adsorption was found to be 5. hawaii.eduscholasticahq.com At pH levels below its isoelectric point, the amine groups (-NH2) on the chitosan surface become protonated, resulting in a positive charge that enhances the adsorption of the anionic RR198 dye through electrostatic attraction. scholasticahq.com The adsorption process is exothermic, with adsorption capacity decreasing as the temperature increases. scholasticahq.comscholasticahq.com For instance, at an initial dye concentration of 100 mg/L, the adsorption capacity was 196.9 mg/g at 20°C, which decreased to 191.7 mg/g at 60°C. scholasticahq.comscholasticahq.com The particle size of chitosan also plays a role; smaller particles offer a larger surface area, leading to better adsorption. hawaii.eduscholasticahq.com The maximum adsorption capacity (Qmax) based on the Langmuir isotherm model has been calculated to be as high as 500 mg/g. hawaii.eduscholasticahq.com Some studies have reported an adsorption ability of 357.1 mg/g. semanticscholar.org

Adsorption on Engineered Materials

Engineered materials, such as activated carbon and its modified forms, are widely used as adsorbents due to their high surface area, porous structure, and thermal stability.

Activated Carbon and Modified Carbon Adsorbents

Activated carbon (AC) is a highly effective adsorbent for dye removal. Studies comparing the performance of AC and graphene for RR198 removal found that both are efficient, though graphene reaches equilibrium faster. umsha.ac.irumsha.ac.ir For activated carbon, the maximum removal efficiency (100%) was achieved at pH 3 after 120 minutes of contact time. umsha.ac.irumsha.ac.ir The adsorption process for both materials was well-described by the pseudo-second-order kinetic model and the Langmuir isotherm model. umsha.ac.irumsha.ac.ir

Activated carbon developed from walnut shells has also been investigated. researchgate.net This material, prepared by chemical activation, exhibited a high specific surface area (up to 1980 m²/g). researchgate.net The maximum adsorption capacity calculated from the Langmuir isotherm was 79.15 mg/g. researchgate.net

Magnetic activated carbon (MAC) nanoparticles have been used for the simultaneous removal of anionic dyes like RR198 and cationic dyes. The optimal pH for RR198 adsorption onto MAC was 5.5, with equilibrium achieved after 120 minutes. nih.gov The adsorption kinetics were best described by the pseudo-second-order model, and the Langmuir isotherm was the best fit for the equilibrium data. nih.gov

Multiwall carbon nanotubes (MWCNTs) have also been shown to be effective adsorbents for RR198. brieflands.comresearchgate.net The removal efficiency is dependent on pH, with acidic conditions being more favorable. brieflands.comresearchgate.net As the pH increases from 3 to 10, the removal efficiency decreases. researchgate.net The maximum adsorption capacity (qmax) was found to increase with temperature, reaching 138.3 mg/g at 323 K (50°C). researchgate.net

Interactive Table: Adsorption of this compound on Engineered Carbons

| Adsorbent | Optimal pH | Equilibrium Time (min) | Max. Removal (%) | Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| Activated Carbon | 3 | 120 | 100 | Not Specified |

| Activated Carbon (Walnut Shell) | 3-9 | 135 | Not Specified | 79.15 |

| Magnetic Activated Carbon | 5.5 | 120 | Not Specified | Not Specified |

| Multiwall Carbon Nanotubes | 3 | 120 | 99.62 (at 20 mg/L) | 138.3 |

Inorganic Adsorbents (e.g., Nanoparticle Zero Valent Iron)

In recent years, the use of inorganic adsorbents, particularly nanoparticle zero-valent iron (nZVI), has gained significant attention for the remediation of wastewater contaminated with azo dyes like this compound. arabjchem.orgnih.gov The high reactivity and large surface area of nZVI make it an effective agent for the degradation of these complex organic molecules. scispace.com

The primary mechanism of nZVI in degrading azo dyes involves a reduction-oxidation (redox) process. scispace.com The zero-valent iron acts as a reducing agent, breaking the azo bond (-N=N-), which is responsible for the dye's color. thescipub.comresearchgate.net This cleavage results in the formation of smaller, less colored, and often less toxic aromatic amines. researchgate.net The effectiveness of nZVI is influenced by several factors, including pH, nZVI dosage, and the initial dye concentration. scispace.comthescipub.com

Research has demonstrated that the degradation of azo dyes by nZVI is more effective under acidic conditions. scispace.com A lower pH enhances the corrosive process of iron, leading to a more rapid release of electrons and subsequent cleavage of the azo bonds. scispace.com An increase in the dosage of nZVI particles generally leads to a higher rate of decolorization due to the greater availability of reactive surface sites. scispace.comthescipub.com Conversely, higher initial dye concentrations can lead to a decrease in removal efficiency as the active sites on the nZVI particles become saturated. thescipub.comjwent.net

The combination of nZVI with other advanced oxidation processes, such as those involving hydrogen peroxide (a Fenton-like process), has been shown to significantly enhance the degradation of this compound. jwent.netnih.gov In one study, a combination of nZVI and hydrogen peroxide achieved approximately 91% color removal under optimized conditions. jwent.net The study identified the optimal parameters as a pH of 4, a contact time of 40 minutes, a hydrogen peroxide concentration of 200 µM, a dye concentration of 75 mg/L, and an nZVI concentration of 2 g/L. jwent.net Another study utilizing a Sono-Nano-Fenton process with nZVI reported a 97% degradation efficiency within 60 minutes. nih.gov

The following table summarizes key research findings on the degradation of this compound using nZVI:

Interactive Data Table: Degradation of this compound using Nanoparticle Zero Valent Iron (nZVI)

| Study | Process | Key Parameters | Removal Efficiency (%) |

|---|---|---|---|

| Journal of Water and Environmental Nanotechnology jwent.net | nZVI with Hydrogen Peroxide | pH=4, Contact Time=40 min, H₂O₂=200 µM, Dye Conc.=75 mg/L, nZVI=2 g/L | ~91 |

| Heliyon nih.gov | Sono-Nano-Fenton | - | 97 |

| American Journal of Environmental Sciences thescipub.com | nZVI | Increased nZVI dosage enhanced decolorization. | - |

| SciSpace scispace.com | nZVI | Degradation decreased with increasing pH and dye concentration. | >90 (for similar azo dyes) |

SBA-15 Modified with Cationic Surfactants

Mesoporous silica (B1680970) materials, such as SBA-15, have emerged as promising adsorbents for dye removal due to their high surface area, large pore volume, and ordered pore structure. researchgate.netrazi.ac.ir However, the unmodified silica surface is often not effective in adsorbing anionic dyes like this compound due to electrostatic repulsion. To overcome this limitation, the surface of SBA-15 can be modified with cationic surfactants. chemrevlett.com

The modification process involves functionalizing the SBA-15 surface with a cationic surfactant, such as dodecyl trimethyl ammonium (B1175870) chloride (DOTAC). chemrevlett.comchemrevlett.com This creates a positively charged surface that can effectively bind the anionic sulfonate groups of the this compound dye through electrostatic interactions. chemrevlett.comchemrevlett.comresearchgate.net This surface modification significantly enhances the adsorption capacity of SBA-15 for anionic dyes.

Research has shown that the efficiency of dye removal using surfactant-modified SBA-15 is dependent on several factors, including pH, adsorbent dosage, and initial dye concentration. chemrevlett.comchemrevlett.com Studies on the removal of this compound using DOTAC-modified SBA-15 have demonstrated high removal efficiencies. chemrevlett.comchemrevlett.com One such study reported over 95% removal of this compound under optimal conditions. chemrevlett.com The optimal conditions were identified as a pH of 5, a sorbent dosage of 150 mg, and an initial dye concentration of 200 mg/L. chemrevlett.com

Characterization techniques such as BET (Brunauer-Emmett-Teller) analysis have shown that after modification with a cationic surfactant, the specific surface area of SBA-15 may decrease slightly due to the surface coverage by the surfactant. chemrevlett.com However, the enhanced electrostatic attraction far outweighs the slight reduction in surface area, leading to a significant improvement in the adsorption of anionic dyes. chemrevlett.com

Below is an interactive data table summarizing the research findings on the removal of this compound using SBA-15 modified with cationic surfactants.

Interactive Data Table: Removal of this compound using SBA-15 Modified with Cationic Surfactants

| Study | Surfactant | Key Parameters | Removal Efficiency (%) |

|---|---|---|---|

| Chemical Review and Letters chemrevlett.comchemrevlett.com | Dodecyl trimethyl ammonium chloride (DOTAC) | pH=5, Sorbent Dosage=150 mg, Dye Conc.=200 mg/L | >95 |

| Journal of Textile Science and Technology jtst.ir | - (SBA-15/ZIF-8 composite) | pH=2, Adsorbent Dosage=0.03 g, Contact Time=90 min | Not specified for RR198 alone |

| Adsorption of this compound on Silicate Magnetic Nano Structure jtst.ir | - (Magnetic-SBA-15) | pH=2, Adsorbent Dosage=0.4 g/l, Contact Time=60 min | Not specified for RR198 alone |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nanoparticle Zero Valent Iron (nZVI) |

| Hydrogen Peroxide |

| SBA-15 |

| Dodecyl trimethyl ammonium chloride (DOTAC) |

| Aromatic amines |

Mechanistic and Kinetic Investigations of Reactive Red 198 Transformation

Reaction Kinetics and Rate Modeling

The degradation of Reactive Red 198 under various treatment conditions has been extensively studied to determine its reaction kinetics and to model the process for optimization.

Determination of Apparent Rate Constants

The rate at which this compound is degraded is often quantified by apparent rate constants, which vary depending on the specific degradation method and conditions employed. For instance, in electrochemical degradation using a Ferosilic anode, the process was found to follow pseudo-first-order kinetics with an apparent rate constant (k') of 68.2 x 10⁻³ min⁻¹ ijisset.org. In photocatalytic degradation using N, Fe codoped TiO₂ under visible light, the initial degradation rate (r₀) was reported as 3.036 mg L⁻¹ min⁻¹ tandfonline.comcabidigitallibrary.org. Other studies employing advanced oxidation processes (AOPs) such as O₃/H₂O₂/ultrasonic treatments and sono-nanofenton processes also indicated pseudo-first-order kinetics, although specific rate constant values were not detailed in the provided snippets researchgate.netnih.gov. Similarly, the degradation of RR198 using ZnO-Nd nano-photocatalysts under UV light exhibited pseudo-first-order kinetics, with an apparent rate constant (K_ap) determined from plots of ln(c₀/c) versus time mdpi.com.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

A significant body of research indicates that the degradation kinetics of this compound often align with the pseudo-first-order model across diverse treatment methodologies. This includes electrochemical degradation ijisset.org, various photocatalytic processes utilizing TiO₂-based nanocomposites tandfonline.comcabidigitallibrary.orgmdpi.comehemj.com, and advanced oxidation techniques like ozonation combined with H₂O₂ and ultrasonication researchgate.net. In contrast, studies involving zero valent iron powder (ZVI) for RR198 removal suggested adherence to a pseudo-second-order kinetic model brieflands.com. The applicability of these models is vital for predicting degradation efficiency and understanding the rate-limiting steps in the transformation process.

Langmuir-Hinshelwood Kinetic Modeling

Table 1: Kinetic Parameters for this compound Degradation

| Degradation Method/Catalyst | Kinetic Model | Parameter | Value | Citation |

| Electrochemical (Ferosilic anode) | Pseudo-first-order | Apparent Rate Constant (k') | 68.2 x 10⁻³ min⁻¹ | ijisset.org |

| N, Fe codoped TiO₂ (visible light) | First-order | Initial Degradation Rate (r₀) | 3.036 mg L⁻¹ min⁻¹ | tandfonline.comcabidigitallibrary.org |

| UV-LED/TiO₂-Fe₃O₄ nanocomposite/persulfate | Pseudo-first-order | - | Not specified | ehemj.com |

| O₃/H₂O₂/ultrasonic | Pseudo-first-order | - | Not specified | researchgate.net |

| Sono-Nano Fenton | Pseudo-first-order | - | Not specified | nih.gov |

| ZnO-Nd nano-photocatalyst (UV light) | Pseudo-first-order | Apparent Rate Constant (K_ap) | Determined from ln(c₀/c) vs time plot | mdpi.com |

| ZnO catalyst-supported US/UV | Langmuir-Hinshelwood | Adsorption constant (K_ad) | 0.035 Lmg⁻¹ | researchgate.net |

| ZnO catalyst-supported US/UV | Langmuir-Hinshelwood | Rate constant (k_LH) | 1.31 mgL⁻¹ min⁻¹ | researchgate.net |

| Zero valent iron powder (ZVI) | Pseudo-second-order | - | Not specified | brieflands.com |

Identification of Transformation Products and Proposed Pathways

Elucidation of Azo-Bond Cleavage Products

The breakdown of this compound frequently involves the cleavage of its azo bond, along with other bonds such as amine and sulfonate linkages. This process yields a variety of intermediate organic compounds. Identified products from these transformations include:

4-chloro-N-o-tolyl-1,3,5-triazin-2-amine sciepub.comnih.gov

Sodium 4-aminonaphthalene-2-sulfonate sciepub.comnih.gov

3,6-dimethyl-7-(o-tolyldiazenyl) naphthalen-1-amine sciepub.comnih.gov

2-aminonaphthol nih.gov

p-aminovinylsulfone ethyl disulfate nih.gov

1-aminotriazine nih.gov

3-pyridine sulfonic acid nih.gov

6-chloro-1,3,5-triazine-2,4-diamine (B21410) frontiersin.org

1-(2-aminophenyl)urea frontiersin.org

Benzene frontiersin.org

(2Z)-but-2-ene frontiersin.org

2-chloro-1,3,5-triazine (B1239457) frontiersin.org

1,3,5-triazine (B166579) frontiersin.org

Aniline frontiersin.org

The specific set of products identified can vary significantly based on the degradation method employed, whether it be microbial action or chemical oxidation.

Mass Spectrometry-Based Metabolite Tracking (ESI-MS, GC-MS)

Mass spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for identifying the transformation products and elucidating the degradation pathways of this compound. These analytical tools enable the detection and structural characterization of metabolites formed during the dye's breakdown.

GC-MS analysis has been instrumental in identifying numerous compounds resulting from azo bond cleavage and subsequent degradation, including aniline, benzene, and various triazine derivatives nih.govfrontiersin.org. ESI-MS, often coupled with High-Performance Liquid Chromatography (HPLC), has also been utilized to track metabolites and construct detailed biochemical degradation pathways, providing direct insights into the molecular breakdown of this compound sciepub.comnih.govjneonatalsurg.comacs.org. For example, one study reported a metabolite or fragment of this compound with a mass-to-charge ratio ([M-H]⁻ m/z) of 280 and a tandem MS (MS²) fragment of 222, identified as AEHDS acs.org. These mass spectrometry-based approaches are crucial for a comprehensive understanding of the complex transformation processes of the dye.

Table 2: Identified Transformation Products of this compound

| Transformation Product | Primary Degradation Pathway/Bond Cleavage | Identified via | Citation |

| 4-chloro-N-o-tolyl-1,3,5-triazin-2-amine | Azo bond, amine bond, sulfonate bond | GC-MS, ESI-MS | sciepub.comnih.gov |

| Sodium 4-aminonaphthalene-2-sulfonate | Azo bond, amine bond, sulfonate bond | GC-MS, ESI-MS | sciepub.comnih.gov |

| 3,6-dimethyl-7-(o-tolyldiazenyl) naphthalen-1-amine | Azo bond, amine bond, sulfonate bond | GC-MS, ESI-MS | sciepub.comnih.gov |

| 2-aminonaphthol | Azo bond cleavage | GC-MS | nih.gov |

| p-aminovinylsulfone ethyl disulfate | Azo bond cleavage | GC-MS | nih.gov |

| 1-aminotriazine | Azo bond cleavage | GC-MS | nih.gov |

| 3-pyridine sulfonic acid | Azo bond cleavage | GC-MS | nih.gov |

| 6-chloro-1,3,5-triazine-2,4-diamine | Azo bond cleavage | GC-MS | frontiersin.org |

| 1-(2-aminophenyl)urea | Azo bond cleavage | GC-MS | frontiersin.org |

| Benzene | Azo bond cleavage | GC-MS | frontiersin.org |

| (2Z)-but-2-ene | Azo bond cleavage | GC-MS | frontiersin.org |

| 2-chloro-1,3,5-triazine | Azo bond cleavage | GC-MS | frontiersin.org |

| 1,3,5-triazine | Azo bond cleavage | GC-MS | frontiersin.org |

| Aniline | Azo bond cleavage | GC-MS | frontiersin.org |

| Fragment/Metabolite (m/z 280, MS² 222, AEHDS) | - | LC-ESI-MS/MS | acs.org |

Compound List

this compound (RR198)

4-chloro-N-o-tolyl-1,3,5-triazin-2-amine

Sodium 4-aminonaphthalene-2-sulfonate

3,6-dimethyl-7-(o-tolyldiazenyl) naphthalen-1-amine

2-aminonaphthol

p-aminovinylsulfone ethyl disulfate

1-aminotriazine

3-pyridine sulfonic acid

6-chloro-1,3,5-triazine-2,4-diamine

1-(2-aminophenyl)urea

Benzene

(2Z)-but-2-ene

2-chloro-1,3,5-triazine

1,3,5-triazine

Aniline

Postulated Biochemical and Chemical Degradation Pathways

The degradation of this compound can occur through both biological and chemical processes, often involving complex mechanisms and intermediate metabolites.

Biochemical Degradation Pathways

Microbial degradation offers an environmentally friendly approach to breaking down RR198. Several studies have identified specific microorganisms and enzymatic pathways involved:

Bacterial Degradation: Bacterial strains such as Bacillus cereus SKB12 and Enterobacter hormaechei SKB16, isolated from dye house effluent sludge, have demonstrated significant decolorization and biodegradation of RR198. These processes are optimized by factors like pH, temperature, and aeration conditions researchgate.netnih.gov. Enzymatic profiling revealed the crucial roles of azoreductase and laccase in cleaving the azo bond and facilitating the breakdown of RR198 into smaller, less toxic compounds researchgate.netnih.gov. For instance, Bacillus sp. V1DMK, Lysinibacillus sp. V3DMK, and Bacillus sp. V5DMK have been shown to degrade up to 500 mg/L of RR198 within 72 hours nih.gov.

Fungal and Consortium Degradation: Fungal species like Phanerochaete chrysosporium, when used in mixed consortia with bacteria such as Pseudomonas putida, have shown high efficiency (up to 91% decolorization and 87% COD removal) in degrading RR198 within three days ijstr.org. A co-culture of Pseudomonas putida and Lysinibacillus sphaericus has also been employed, with enzymatic profiling confirming the involvement of azoreductase, laccase, and NADH-DCIP reductase. Electrospray ionization mass spectrometry (ESI-MS) has been used to identify intermediate metabolites, enabling the construction of detailed biochemical degradation pathways jneonatalsurg.com.

Plant Root Degradation: Hairy roots of Tagetes patula (Marigold) have shown the ability to decolorize RR198 at concentrations up to 110 mg/L over multiple cycles. Spectroscopic analyses (UV-vis, HPLC, FTIR) confirmed degradation, and GC-MS identified metabolites such as 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, and 1-aminotriazine, 3-pyridine sulfonic acid nih.gov.

Chemical Degradation Pathways (Advanced Oxidation Processes - AOPs)

Advanced Oxidation Processes (AOPs) utilize highly reactive radical species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•-), to degrade recalcitrant organic pollutants like RR198.

Hydroxyl Radical (•OH) Based AOPs: Processes such as UV/H2O2, Fenton (H2O2/Fe2+), photo-Fenton, ozonation, and sonolysis generate hydroxyl radicals, which are potent oxidants capable of breaking down complex organic molecules mdpi.commui.ac.irbas.bgresearchgate.netufc.brscielo.org.mxijcce.ac.irjwent.net. For example, UV/H2O2 and UV/persulfate systems primarily involve hydroxyl radicals in RR198 decolorization akjournals.com. The Fenton process, particularly with zero-valent iron nanoparticles and hydrogen peroxide, effectively removes RR198, with hydroxyl radical production being a key step jwent.net.

Sulfate Radical (SO4•-) Based AOPs: Activation of persulfate (S2O8^2-) or peroxymonosulfate (B1194676) (PMS) by methods like UV irradiation, heat, or transition metal catalysts generates sulfate radicals (SO4•-), which are also powerful oxidizing agents mui.ac.irakjournals.comehemj.comresearchgate.netacs.orgnih.gov. These radicals are known for their high oxidation potential and effectiveness over a wide pH range acs.orgnih.gov. For instance, UV-LED irradiation of TiO2-Fe3O4 nanocomposites in the presence of persulfate achieved high RR198 decolorization, attributed to the combined action of sulfate and hydroxyl radicals ehemj.com.

Photocatalytic Degradation: In photocatalytic processes, semiconductor catalysts like TiO2, ZnO, or their composites (e.g., ZnO-Nd, TiO2-Fe3O4) are activated by UV or visible light. This generates electron-hole pairs, which then produce reactive oxygen species, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-), leading to dye degradation mdpi.commdpi.comirost.iruniroma1.itacs.orgresearchgate.net. The efficiency is often influenced by parameters like catalyst loading, pH, and the presence of co-oxidants like H2O2 mdpi.commdpi.comirost.iruniroma1.it.

| Degradation Method | Key Microorganisms/Catalysts | Key Radicals Involved | Identified Metabolites/Products | Reference |

| Biochemical | ||||

| Bacterial Biodegradation | B. cereus, E. hormaechei | N/A (Enzymatic) | Smaller non-toxic compounds; metabolites identified via GC-MS researchgate.netnih.gov | nih.govjneonatalsurg.comresearchgate.netnih.gov |

| Mixed Consortium | P. putida + P. chrysosporium | N/A (Enzymatic) | Intermediate compounds, simpler organic molecules ijstr.org | ijstr.org |

| Plant Root Biodegradation | Tagetes patula hairy roots | N/A (Enzymatic) | 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, 1-aminotriazine, 3-pyridine sulfonic acid nih.gov | nih.gov |

| Chemical (AOPs) | ||||

| UV/H2O2 | N/A | •OH | Mineralization to CO2 and H2O; various organic intermediates mui.ac.irbas.bgresearchgate.netscielo.org.mxijcce.ac.irjwent.netakjournals.com | mui.ac.irbas.bgresearchgate.netscielo.org.mxijcce.ac.irjwent.netakjournals.com |

| Fenton (H2O2/Fe2+) | Fe2+/Fe3+ | •OH | Mineralization to CO2 and H2O; organic intermediates mui.ac.irbas.bgufc.brscielo.org.mxijcce.ac.irjwent.net | mui.ac.irbas.bgufc.brscielo.org.mxijcce.ac.irjwent.net |

| UV/Persulfate (S2O8^2-) | N/A | SO4•-, •OH | Mineralization to CO2 and H2O; organic intermediates mui.ac.irakjournals.comehemj.comresearchgate.netacs.orgnih.gov | mui.ac.irakjournals.comehemj.comresearchgate.netacs.orgnih.gov |

| Photocatalysis (e.g., TiO2, ZnO-Nd) | TiO2, ZnO-Nd, Fe2O3/B/TiO2 | •OH, O2•-, h+, e- | Mineralization to CO2 and H2O; various organic intermediates mdpi.commdpi.comirost.iruniroma1.itacs.orgresearchgate.net | mdpi.commdpi.comirost.iruniroma1.itacs.orgresearchgate.net |

| Ozonation (O3) | N/A | O3, •OH | Mineralization to CO2 and H2O; organic intermediates mui.ac.irbas.bgresearchgate.net | mui.ac.irbas.bgresearchgate.net |

| O3/H2O2 | N/A | O3, •OH | Enhanced mineralization; organic intermediates mui.ac.irbas.bgresearchgate.net | mui.ac.irbas.bgresearchgate.net |

| Ultrasonic/H2O2 | N/A | •OH | Limited degradation; organic intermediates bas.bgresearchgate.net | bas.bgresearchgate.net |

| O3/H2O2/Ultrasonic | N/A | O3, •OH | Synergistic effect, enhanced mineralization; organic intermediates bas.bgresearchgate.net | bas.bgresearchgate.net |

Radical Scavenging Studies and Reactive Species Characterization

Understanding the role of various reactive species is crucial for elucidating the degradation mechanisms of RR198 in AOPs. Radical scavenging studies, where specific radical scavengers are added to the reaction system, help identify the dominant reactive species responsible for dye degradation.

Identification and Role of Hydroxyl Radicals (•OH)

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants with a high oxidation potential (E0 = 2.80 V) mdpi.combas.bgufc.brijcce.ac.ir. They are often the primary reactive species in many AOPs, including UV/H2O2, Fenton, and photo-Fenton processes mui.ac.irbas.bgscielo.org.mxjwent.net. In photocatalysis, •OH radicals are typically generated from the reaction of photogenerated holes (h+) with water molecules or hydroxide (B78521) ions on the catalyst surface irost.iracs.orgresearchgate.net. The addition of ethanol (B145695), a known scavenger of •OH radicals, has been shown to inhibit the decolorization of RR198 in UV/H2O2 and UV/Na2S2O8 systems, confirming the significant role of hydroxyl radicals in these processes akjournals.com.

Generation and Function of Sulfate Radicals (SO4•-)

Sulfate radicals (SO4•-), generated from the activation of persulfate (S2O8^2-) or peroxymonosulfate (PMS), are also powerful oxidizing agents (E0 = 2.6 V) mui.ac.irakjournals.comehemj.comacs.orgnih.gov. Their generation involves the cleavage of the peroxide bond in persulfate through energy or electron transfer reactions acs.orgnih.gov. In systems like UV-LED/TiO2-Fe3O4/persulfate, SO4•- plays a significant role alongside •OH in the degradation of RR198 ehemj.com. Sulfate radicals are known to be more selective than hydroxyl radicals, which can be advantageous in certain applications acs.org.

Mechanisms of Radical Production and Interaction in Advanced Oxidation Processes

The production and interaction of these radicals are central to the efficacy of AOPs for RR198 degradation.

Photocatalysis: Upon light absorption, semiconductor photocatalysts generate electron-hole pairs (e-/h+). Holes in the valence band can react with water or OH- to form •OH, while electrons in the conduction band can react with O2 to form O2•- irost.iruniroma1.itacs.orgresearchgate.net. These reactive species then attack the RR198 molecule adsorbed on the catalyst surface, leading to its breakdown acs.org. The presence of co-catalysts or promoters can enhance radical generation and reduce recombination rates researchgate.net.

Persulfate Activation: Persulfate can be activated by various methods:

UV Irradiation: UV light cleaves the O-O bond in persulfate, yielding SO4•- akjournals.comehemj.comacs.org.

Thermal Activation: Heat can also induce persulfate decomposition to SO4•- mui.ac.ir.

Metal Ion Catalysis: Transition metal ions (e.g., Fe2+, Co2+) catalyze persulfate decomposition via redox cycling, producing SO4•- ehemj.comnih.gov. For example, Co2+ reacts with peroxymonosulfate (PMS) to generate SO4•- nih.gov.

Alkaline Activation: In alkaline conditions, persulfate can hydrolyze to form hydroperoxide anions, which can further lead to radical species, including •OH mui.ac.ir.

Hydrogen Peroxide Activation: H2O2 can be activated by UV light, metal ions (Fenton process), or sonication to produce •OH radicals mui.ac.irbas.bgscielo.org.mxjwent.net.

These radicals interact with the chromophoric groups of RR198, such as the azo bond (N=N), leading to decolorization and subsequent mineralization into simpler inorganic compounds like CO2 and H2O nih.govmui.ac.irjneonatalsurg.comijstr.orgacs.org.

Surface Interaction Mechanisms in Heterogeneous Systems

In heterogeneous systems, the interaction between RR198 and the catalyst or adsorbent surface is a critical step influencing the degradation or removal efficiency.

Adsorption on Solid Supports: RR198 can be adsorbed onto various materials before or during degradation.

Chitosan (B1678972): Chitosan, a biopolymer, effectively adsorbs RR198, with adsorption capacity influenced by pH, temperature, and particle size scholasticahq.comscholasticahq.comhawaii.edu. FTIR analysis suggests chemical bonding between RR198 and chitosan, indicating chemisorption scholasticahq.comhawaii.edu. The adsorption mechanism involves electrostatic interactions, hydrogen bonding, and surface complexation scholasticahq.comhawaii.edumdpi.com.

Carbon-based materials: Multiwall carbon nanotubes (MWCNTs) have shown significant adsorption capacity for RR198, with adsorption being spontaneous and endothermic brieflands.com. Clay-biochar composites also demonstrate effective adsorption, with synergistic effects between clay and biochar enhancing functional groups and adsorption sites mdpi.comiwaponline.com.

Mineral-based adsorbents: Bentonite (B74815) clay blended with bagasse ash has been optimized for RR198 removal, with adsorption kinetics fitting the pseudo-second-order model and isotherms following the Freundlich model iwaponline.com.

Photocatalysis Surface Interactions: In photocatalytic degradation, RR198 molecules adsorb onto the surface of semiconductor photocatalysts (e.g., TiO2, ZnO, Fe2O3/Bentonite/TiO2) mdpi.comirost.iracs.orgresearchgate.net. This surface adsorption is crucial for the efficient generation and interaction of reactive species with the dye molecule. Factors like pH significantly influence adsorption by altering the surface charge of the catalyst and the ionization state of the dye scholasticahq.comirost.irscholasticahq.comhawaii.edu. For instance, at pH 5, chitosan exhibits optimal adsorption for RR198 hawaii.edu. The surface morphology of the catalyst, including porosity and surface area, also plays a vital role in enhancing adsorption and subsequent degradation acs.orgscholasticahq.comhawaii.edu.

The interaction mechanisms are often complex, involving a combination of physical adsorption (e.g., van der Waals forces) and chemical adsorption (e.g., electrostatic attraction, hydrogen bonding, covalent bonding) scholasticahq.comhawaii.edumdpi.combrieflands.com.

Compound Names Table:

| Common Name | Chemical Name/Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) |

| This compound | C.I. This compound | 145017-98-7 | C27H18ClN7Na4O16S5 | 968.21 (or 984.2) | 518 |

| Hydroxyl Radical | •OH | N/A | N/A | N/A | N/A |

| Sulfate Radical | SO4•- | N/A | N/A | N/A | N/A |

| Superoxide Radical | O2•- | N/A | N/A | N/A | N/A |

| Hydrogen Peroxide | H2O2 | 7722-84-1 | H2O2 | 34.01 | N/A |

| Persulfate | S2O8^2- | 7775-27-1 | S2O8^2- | 270.18 | N/A |

| Ozone | O3 | 10028-15-6 | O3 | 48.00 | N/A |

Adsorption Isotherm Modeling

Adsorption is a primary method for removing RR198 from aqueous solutions. Various isotherm models, including Langmuir, Freundlich, and Dubinin-Radushkevich (D-R), are employed to describe the adsorption process and predict the maximum adsorption capacity of different adsorbents.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogenous surface with uniform energy distribution. It is often applied to systems where a finite number of adsorption sites are available.

Freundlich Isotherm: This model describes adsorption on heterogeneous surfaces and accounts for multilayer adsorption. It is generally considered more applicable to real-world systems where surface heterogeneity is common.

Dubinin-Radushkevich (D-R) Isotherm: This model is useful for distinguishing between physical and chemical adsorption and estimating the mean free energy of adsorption.

Research has shown that RR198 adsorption onto various materials fits different isotherm models, indicating diverse adsorption mechanisms. For instance, chitosan, a biopolymer derived from shrimp shells, showed good adherence to the Langmuir isotherm with a high maximum adsorption capacity (Qmax) of 500 mg/g scholasticahq.com. Activated carbon developed from walnut shells also followed the Langmuir isotherm, with a Qmax of 79.15 mg/g researchgate.net. In contrast, bentonite blended with bagasse ash was best described by the Freundlich isotherm model (R² = 0.95) iwaponline.com, suggesting a heterogeneous adsorption surface. Similarly, municipal solid waste (MSW) compost ash exhibited better fitting with the Freundlich isotherm model researchgate.netresearchgate.net. Aspergillus parasiticus fungal biosorbent followed Langmuir, Freundlich, and D-R models, with a maximum biosorption capacity of 1.03x10⁻⁴ mol/g at pH 2.0 scielo.br. Organozeolite from fly ash was best fitted by the Langmuir model with a Qmax of 58.8 mg/g scirp.org.

Table 1: Adsorption Isotherm Parameters for this compound

| Adsorbent | Isotherm Model | Qmax (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)¹/ⁿ) | n | R² (Isotherm Fit) | Reference |

| Chitosan | Langmuir | 500 | - | - | - | - | scholasticahq.com |

| Activated Carbon (Walnut Shells) | Langmuir | 79.15 | - | - | - | - | researchgate.net |

| Bentonite + Bagasse Ash | Freundlich | - | - | - | - | 0.95 | iwaponline.com |

| Organozeolite from Fly Ash | Langmuir | 58.8 | - | - | - | - | scirp.org |

| MSW Compost Ash | Freundlich | - | - | - | - | - | researchgate.netresearchgate.net |

| Aspergillus parasiticus | Langmuir, Freundlich, D-R | 1.03x10⁻⁴ mol/g | - | - | - | - | scielo.br |

| Cuttlefish Bone Powder | Langmuir, Freundlich | - | - | - | - | - | ijcce.ac.ir |

| Powdered Activated Carbon (PAC) | Langmuir, Temkin | Varies | Varies | Varies | Varies | Varies | neptjournal.com |

Influence of Surface Charge and pH on Adsorption and Catalysis

The pH of the solution is a critical factor influencing the adsorption and catalytic degradation of RR198. It affects the surface charge of the adsorbent/catalyst and the ionization state of the dye molecule. RR198 is an anionic dye, meaning it carries a net negative charge.